molecular formula C11H8BrN5O2 B15214421 N-(7-Bromo-1-oxo-1,4-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide CAS No. 113001-91-5

N-(7-Bromo-1-oxo-1,4-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide

Cat. No.: B15214421
CAS No.: 113001-91-5
M. Wt: 322.12 g/mol
InChI Key: IWOYHVCJJCHQOE-UHFFFAOYSA-N
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Description

N-(7-Bromo-1-oxo-1,2-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties . The structure of this compound includes a pyrrole ring fused with a pyrazine ring, making it a valuable scaffold in medicinal chemistry research.

Preparation Methods

The synthesis of N-(7-Bromo-1-oxo-1,2-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide typically involves multiple steps. One common method includes the following steps :

    Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.

    Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.

    Intramolecular cyclization: The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to achieve the desired pyrrolopyrazine structure.

Chemical Reactions Analysis

N-(7-Bromo-1-oxo-1,2-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(7-Bromo-1-oxo-1,2-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide has several scientific research applications :

    Chemistry: It serves as a valuable scaffold for the synthesis of new bioactive molecules.

    Biology: The compound’s diverse biological activities make it a potential candidate for studying various biological processes and pathways.

    Medicine: Due to its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties, it is being explored for potential therapeutic applications.

    Industry: The compound’s unique chemical structure and reactivity make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-(7-Bromo-1-oxo-1,2-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide involves its interaction with various molecular targets and pathways . The compound’s pyrrolopyrazine scaffold allows it to bind to specific enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of key biological processes, such as cell proliferation, inflammation, and microbial growth.

Comparison with Similar Compounds

N-(7-Bromo-1-oxo-1,2-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide can be compared with other pyrrolopyrazine derivatives :

    Pyrrolo[1,2-a]pyrazine derivatives: These compounds exhibit more antibacterial, antifungal, and antiviral activities.

    5H-pyrrolo[2,3-b]pyrazine derivatives: These derivatives show more activity on kinase inhibition.

The uniqueness of N-(7-Bromo-1-oxo-1,2-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity.

Properties

CAS No.

113001-91-5

Molecular Formula

C11H8BrN5O2

Molecular Weight

322.12 g/mol

IUPAC Name

N-(7-bromo-1-oxo-2H-pyrrolo[1,2-f]pteridin-3-yl)acetamide

InChI

InChI=1S/C11H8BrN5O2/c1-5(18)14-11-15-9-8(10(19)16-11)17-3-2-6(12)7(17)4-13-9/h2-4H,1H3,(H2,14,15,16,18,19)

InChI Key

IWOYHVCJJCHQOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N3C=CC(=C3C=N2)Br

Origin of Product

United States

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